
Oxirane, 2-(2-iodophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-(2-iodophenyl)-2-methyl- is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a 2-iodophenyl group attached to the oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2-(2-iodophenyl)-2-methyl- typically involves the reaction of 2-iodophenyl derivatives with epoxidizing agents. One common method is the reaction of 2-iodophenyl ketones with peracids, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring . Another approach involves the use of halohydrin intermediates, which are treated with a base to induce cyclization and form the oxirane ring .
Industrial Production Methods: Industrial production of Oxirane, 2-(2-iodophenyl)-2-methyl- may involve large-scale epoxidation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Oxirane, 2-(2-iodophenyl)-2-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or osmium tetroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Oxirane, 2-(2-iodophenyl)-2-methyl- has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its reactivity and ability to form various derivatives.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of Oxirane, 2-(2-iodophenyl)-2-methyl- involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is strained and highly reactive, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .
Comparaison Avec Des Composés Similaires
2-Iodophenol: An aromatic compound with similar iodine substitution but lacking the oxirane ring.
2-(2-Iodophenyl)oxirane: A closely related compound with similar structure but different substituents.
2-Iodophenyl isothiocyanate: Another iodine-substituted compound with different functional groups.
Uniqueness: Oxirane, 2-(2-iodophenyl)-2-methyl- is unique due to the presence of both the oxirane ring and the 2-iodophenyl group. This combination imparts distinct reactivity and versatility in chemical reactions, making it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
144427-99-6 |
|---|---|
Formule moléculaire |
C9H9IO |
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
2-(2-iodophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9IO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
Clé InChI |
QIUKBLSSOWJFPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
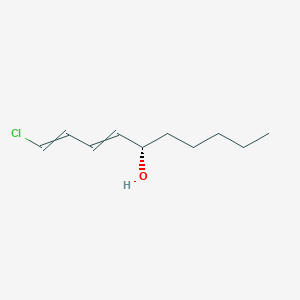
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
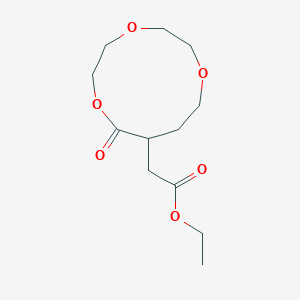
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
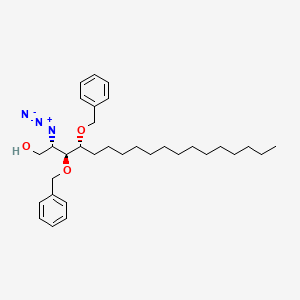
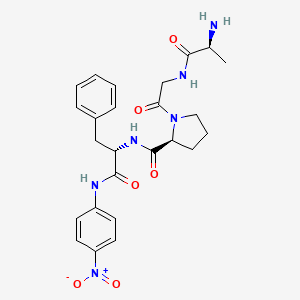
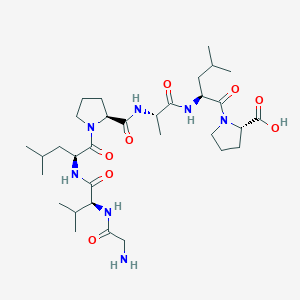
![3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
![1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole](/img/structure/B12563378.png)
![N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine](/img/structure/B12563383.png)

